molecular formula C14H19NO2 B11877446 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 193201-63-7

7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11877446
CAS No.: 193201-63-7
M. Wt: 233.31 g/mol
InChI Key: HRLONMPLBXNTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a benzyl group, two oxygen atoms, and a nitrogen atom within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A precursor to 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane, lacking the benzyl group.

    4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.

Uniqueness

This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

193201-63-7

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

7-benzyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H19NO2/c1-2-4-12(5-3-1)10-13-11-14(6-7-15-13)16-8-9-17-14/h1-5,13,15H,6-11H2

InChI Key

HRLONMPLBXNTCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC12OCCO2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.